

# Comparative Safety Analysis of R-107 Dosages in Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed comparative analysis of the safety and tolerability of different dosages of R-107, an investigational extended-release oral formulation of racemic ketamine for treatment-resistant depression (TRD). The data is compiled from the Phase 2, randomized, placebo-controlled BEDROC study, offering researchers, scientists, and drug development professionals a comprehensive overview of the product's safety profile supported by experimental data.

R-107 has demonstrated a favorable safety and tolerability profile across the studied dosages, with most adverse events being mild in intensity.[1][2] The extended-release formulation is designed to minimize the dissociative side effects commonly associated with other forms of ketamine by maintaining low systemic concentrations.[2][3][4]

## **Quantitative Safety Data**

The following tables summarize the key safety and tolerability data from the double-blind, placebo-controlled phase of the BEDROC study.

## Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)

The most frequently reported adverse events during the 12-week double-blind treatment phase were headache, dizziness, and anxiety.[1][5][6] A dose-response relationship was observed for



dizziness.

| Adverse<br>Event | Placebo<br>(n=37) | R-107 30<br>mg (n=34) | R-107 60<br>mg (n=34) | R-107 120<br>mg (n=31) | R-107 180<br>mg (n=32) |
|------------------|-------------------|-----------------------|-----------------------|------------------------|------------------------|
| Headache         | 16%               | 29%                   | 32%                   | 19%                    | 19%                    |
| Dizziness        | 8%                | 12%                   | 15%                   | 16%                    | 28%                    |
| Anxiety          | 5%                | 9%                    | 3%                    | 19%                    | 19%                    |
| Depression       | 5%                | 12%                   | 15%                   | 6%                     | 9%                     |

Data sourced

from the

**BEDROC** 

study

publication.[1]

#### **Table 2: Dissociative Effects and Other Safety Measures**

A key finding from the BEDROC study was the minimal incidence of dissociative and sedative effects, which are typically dose-limiting side effects for ketamine treatments.[1][2][5] Tolerability was reported as excellent, with no significant changes in blood pressure.[1][5][6]



| Safety Measure                | Observation                                                                                                                                                               |  |  |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Dissociation (CADSS)          | Mean scores on the Clinician-Administered Dissociative States Scale (CADSS) were less than 1 point at all visits during the 12-week double-blind phase.[6]                |  |  |
| Sedation                      | Mild sedation was reported by only five participants in the active treatment arms (four in the 30 mg group and one in the 120 mg group) during the double-blind phase.[1] |  |  |
| Blood Pressure                | No significant changes in blood pressure were observed.[1][5][6]                                                                                                          |  |  |
| Serious Adverse Events (SAEs) | No product-related Serious Adverse Events were reported during the study.                                                                                                 |  |  |

#### **Experimental Protocols**

The safety and efficacy of R-107 were evaluated in the multi-center, two-phase BEDROC study (ACTRN12618001042235).[1][5][6]

### **Study Design**

The study utilized an enrichment design to identify initial responders before randomization.

- Open-Label Enrichment Phase: Eligible adult patients with TRD (defined as a failure to respond to at least two other antidepressants) and a Montgomery-Åsberg Depression Rating Scale (MADRS) score of >20 received open-label R-107 at a dose of 120 mg once daily for 5 days.[1][5][6]
- Randomized, Double-Blind Phase: Patients who responded to the initial treatment (defined as a MADRS score ≤12 and a reduction of ≥50% from baseline) were randomized on a 1:1:1:1:1 basis.[1][5][6] Participants received one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly for 12 weeks.[1][5][6] The majority of dosing during this phase occurred at the patients' homes.[1][5][6]

The workflow for the BEDROC study is illustrated below.





Click to download full resolution via product page

Fig 1. BEDROC Phase 2 Clinical Trial Workflow.

### **Mechanism of Action: Signaling Pathway**

R-107 is an extended-release formulation of ketamine, which is an N-methyl-D-aspartate (NMDA) receptor antagonist. The antidepressant effects of ketamine are believed to be mediated through a complex signaling cascade that results in enhanced synaptogenesis.

The proposed mechanism involves the following steps:







- NMDA Receptor Blockade: Ketamine preferentially blocks NMDA receptors on GABAergic interneurons.
- Disinhibition of Glutamate Release: This blockade reduces the inhibitory signaling from interneurons, leading to a surge of glutamate release.
- AMPA Receptor Activation: The increased glutamate activates α-amino-3-hydroxy-5-methyl 4-isoxazolepropionic acid (AMPA) receptors on pyramidal neurons.
- Downstream Signaling: AMPA receptor activation triggers downstream signaling pathways, including the activation of the mammalian target of rapamycin (mTOR).
- Synaptogenesis: Activation of the mTOR pathway leads to the synthesis of synaptic proteins, promoting the formation of new synapses and reversing the synaptic deficits associated with depression.

The diagram below illustrates this proposed signaling pathway.





Click to download full resolution via product page

Fig 2. Proposed Signaling Pathway for R-107's Antidepressant Action.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. tasmantherapeutics.com [tasmantherapeutics.com]
- 3. Promising results from the Phase 2 study of novel extended-release ketamine tablets (R-107) for Treatment-Resistant Depression accepted for publication by Nature Medicine [prnewswire.com]
- 4. Nature Medicine publishes promising Phase 2 study on extended-release ketamine for Treatment-Resistant Depression [synapse.patsnap.com]
- 5. Extended-release ketamine tablets for treatment-resistant depression: a randomized placebo-controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended-release ketamine tablets for treatment-resistant depression: a randomized placebo-controlled phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety Analysis of R-107 Dosages in Treatment-Resistant Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665715#comparative-analysis-of-safety-profiles-for-different-r-107-dosages]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com